The compound with the molecular formula C27H36F2N4O2 is a complex organic molecule that belongs to the class of chemical compounds known as pharmaceuticals. This compound is characterized by its unique structure, which includes a combination of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. Its molecular weight is approximately 478.6 g/mol.
The compound is typically synthesized in laboratory settings and may not be commonly found in nature. It is often derived from precursor compounds through various chemical reactions involving amines and fluorinated compounds. The specific synthesis routes can vary based on the desired properties and applications of the final product.
C27H36F2N4O2 can be classified as a fluorinated organic compound due to the presence of fluorine atoms in its structure. It may also fall under the category of pharmaceutical agents, potentially serving as an intermediate in drug development or as a bioactive molecule in therapeutic applications.
The synthesis of C27H36F2N4O2 typically involves multi-step reactions that may include:
The molecular structure of C27H36F2N4O2 features a complex arrangement of atoms that contributes to its chemical properties. Key structural elements include:
C27H36F2N4O2 can participate in various chemical reactions due to its functional groups:
The mechanism of action for C27H36F2N4O2 would depend on its specific application within biological systems. If utilized as a pharmaceutical agent:
C27H36F2N4O2 has potential applications in various scientific fields:
Fluorinated heterocycles dominate contemporary drug design due to their enhanced metabolic stability, membrane permeability, and target affinity. Three key motifs demonstrate this impact:
Table 1: Bioactivity Enhancement via Fluorinated Scaffolds
Scaffold Type | Biological Target | Fluorination Effect | Bioactivity Shift |
---|---|---|---|
Taxane (C-7/C-10 F) | Tubulin | Conformational rigidity | ↑ 5× cytotoxicity [1] |
Diphenylamine-chalcone | Falcilysin/EGFR | Enhanced dipolar interactions | IC~50~ ↓ 40% vs controls [4] |
4-Fluoroproline | Collagen/aldolase | Hyperconjugative stabilization | ΔT~m~ +15°C [2] |
This difluorinated compound integrates four critical pharmacophoric elements:
Ligand-based pharmacophore modeling identifies three essential features: (1) difluoroalkyl hydrogen-bond acceptor, (2) aromatic hydrophobic centroid, and (3) tertiary amine cationic center. Spatial separation of 5.2 ± 0.3 Å between fluorine and amine atoms is optimal for target engagement [8].
Despite empirical successes, fundamental uncertainties persist in difluorinated N-heterocycle behavior:
Table 2: Unresolved Structure-Function Challenges
Phenomenon | Experimental Observation | Knowledge Gap |
---|---|---|
Azepane ring dynamics | C–F⋯N+ interaction fails in 7-membered rings | Conformational prediction for >6 atoms [5] |
pK~a~-π-stacking correlation | pK~a~ ↓ 2.1 for N–CF~3~ imidazole | Quantification of stacking energy changes |
Aqueous solvation | ΔG~solv~ = −4.3 kcal/mol for gem-difluoroazetidine | Role of fluorine in water structuring |
Addressing these gaps requires innovations in three domains:
Table 3: Emerging Methodologies for Fluorinated Bioactives
Methodology | Application | Advantage |
---|---|---|
Rh-catalyzed transannulation | Synthesis of N–CF~3~ imidazoles | Regioisomeric purity [6] |
19F NMR-guided screening | Fragment-based drug discovery | Real-time binding kinetics [6] |
Fluorinated DELs | Kinase inhibitor identification | ↑ 4× membrane permeability [6] |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8